1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea
説明
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is a urea derivative characterized by a cyclopentyl group attached to the urea nitrogen and a (1-methylpiperidin-4-yl)methyl substituent on the adjacent nitrogen. Its synthesis typically involves coupling cyclopentyl isocyanate with a piperidine-containing amine precursor under anhydrous conditions, as exemplified in the preparation of structurally related urea derivatives (e.g., compound CA19 in ). The compound’s structure has been confirmed via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and high-resolution mass spectrometry (HRMS) .
特性
IUPAC Name |
1-cyclopentyl-3-[(1-methylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-16-8-6-11(7-9-16)10-14-13(17)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVUJOHMZLXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclopentyl isocyanate with 1-methylpiperidin-4-ylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where nucleophiles such as halides or amines can replace existing substituents.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor or enzyme.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several urea derivatives reported in the literature. Key comparisons include:
1-Cyclopentyl-3-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)urea (16d): Structural Difference: Incorporates a pyrazolo[3,4-d]pyrimidinyl core instead of a methylpiperidinylmethyl group. Biological Relevance: Pyrazolo-pyrimidine moieties are often associated with kinase inhibition, suggesting divergent target selectivity compared to the piperidine-containing analogue .
1-Benzyl-3-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)urea (16c) :
- Structural Difference : Benzyl substituent replaces the cyclopentyl group.
- Impact : The benzyl group may enhance aromatic interactions in binding pockets but reduce metabolic stability due to increased susceptibility to oxidative degradation .
1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)-piperidin-4-yl)urea (23): Structural Difference: Features a 2-oxaadamantyl group and a cyclopropanecarbonyl-modified piperidine.
Physicochemical and Pharmacokinetic Properties
While direct pharmacokinetic data for 1-cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea are unavailable, comparisons can be inferred from analogues:
- Lipophilicity : The cyclopentyl group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, adamantyl-containing derivatives (e.g., compound 23) exhibit higher logP values, favoring tissue distribution but risking solubility limitations .
- Metabolic Stability : The methylpiperidine moiety may undergo N-demethylation or oxidation, a common metabolic pathway for piperidine derivatives. Pyrazolo-pyrimidine analogues (e.g., 16d) may face alternative pathways such as heterocycle ring cleavage .
Research Findings and Implications
- Hydrolase Inhibition : Piperidine-urea derivatives (e.g., compound 23) are reported as soluble epoxide hydrolase (sEH) inhibitors, highlighting the scaffold’s versatility .
- Spectroscopic Confirmation : The target compound’s $^{13}\text{C}$-NMR signals (e.g., δ 55.83 ppm for methoxy groups in CA19) align with trends observed in cyclopentyl-urea analogues, supporting consistent structural characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
